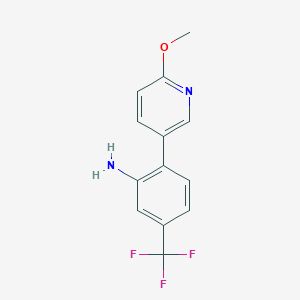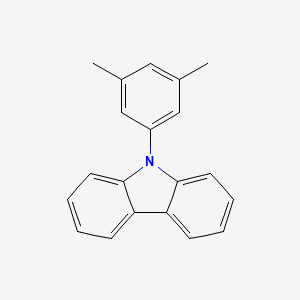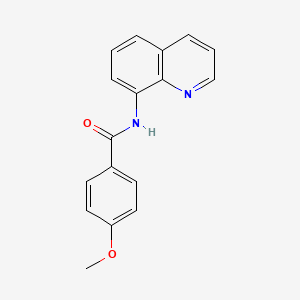
Dbedc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dbedc is synthesized by coordinating dodecylbenzenesulphonic acid with ethylenediamine and copper ions. The reaction typically involves mixing dodecylbenzenesulphonic acid with ethylenediamine in the presence of a copper salt under controlled temperature and pH conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale mixing and reaction vessels to ensure uniformity and consistency. The reaction mixture is often heated to facilitate the coordination process, and the product is purified through filtration and crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Dbedc undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different copper oxidation states.
Reduction: It can be reduced back to its original state from higher oxidation states.
Substitution: The compound can undergo substitution reactions where the ethylenediamine ligands are replaced by other ligands
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Ligand exchange reactions often involve other amines or phosphines under controlled pH and temperature.
Major Products
The major products formed from these reactions include various copper complexes with different ligands and oxidation states .
Scientific Research Applications
Dbedc has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in studies involving copper metabolism and enzyme activities.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the formulation of agricultural chemicals and coatings
Mechanism of Action
Dbedc exerts its effects by binding to the sulfhydryl groups of enzymes in pests and fungi, disrupting their metabolic processes. This binding inhibits enzyme activity, leading to the death of the target organisms. The compound’s strong adhesion properties ensure prolonged contact with the target, enhancing its efficacy .
Comparison with Similar Compounds
Similar Compounds
Copper sulfate: Another copper-based fungicide but lacks the strong adhesion properties of Dbedc.
Dodecylbenzenesulfonic acid: Used in detergents but does not have the same pesticidal properties.
Ethylenediamine tetraacetic acid (EDTA): A chelating agent but not used as a pesticide
Uniqueness
This compound’s uniqueness lies in its combination of strong adhesion, penetration, and broad-spectrum pesticidal properties, making it more effective than other similar compounds .
Properties
CAS No. |
61607-82-7 |
|---|---|
Molecular Formula |
C40H74CuN4O6S2 |
Molecular Weight |
834.7 g/mol |
IUPAC Name |
copper;4-dodecylbenzenesulfonate;ethane-1,2-diamine |
InChI |
InChI=1S/2C18H30O3S.2C2H8N2.Cu/c2*1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21;2*3-1-2-4;/h2*13-16H,2-12H2,1H3,(H,19,20,21);2*1-4H2;/q;;;;+2/p-2 |
InChI Key |
PZSIFLLRHQZAKV-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].C(CN)N.C(CN)N.[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Triethoxy-[3-[1-(3-triethoxysilylpropoxy)propan-2-yloxy]propyl]silane](/img/structure/B14117572.png)
![(NZ)-N-[(4-chloro-2-fluorophenyl)methylidene]hydroxylamine](/img/structure/B14117578.png)
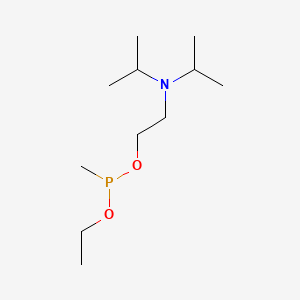
![2-[[3,5-bis(trifluoromethyl)phenyl]methylsulfanyl]-1H-benzimidazole](/img/structure/B14117587.png)
![[2-[3,4-Di(octadecanoyloxy)oxolan-2-yl]-2-hydroxyethyl] octadecanoate](/img/structure/B14117600.png)
![1-(2-methylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14117610.png)
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanylmethanethioic S-acid](/img/structure/B14117611.png)
![methyl 2-(8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14117618.png)

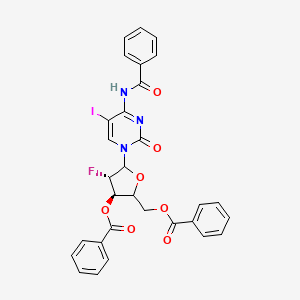
![ethyl 4-({[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B14117624.png)
